molecular formula C7H6ClFO B1593018 2-Chloro-1-fluoro-3-methoxybenzene CAS No. 446-60-6

2-Chloro-1-fluoro-3-methoxybenzene

Cat. No.: B1593018
CAS No.: 446-60-6
M. Wt: 160.57 g/mol
InChI Key: HJWRNOKDBGWGMF-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoro-3-methoxybenzene is an aromatic compound with the molecular formula C7H6ClFO. It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and methoxy groups. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-fluoro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of methoxybenzene derivatives. For instance, starting with 1-fluoro-2-methoxybenzene, chlorination can be achieved using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-fluoro-3-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.

    Sulfonation: Employing fuming sulfuric acid (H2SO4) or sulfur trioxide (SO3).

    Halogenation: Utilizing halogen gases (Cl2, Br2) in the presence of Lewis acid catalysts (AlCl3, FeCl3).

Major Products Formed

    Nitration: Produces nitro derivatives like 2-chloro-1-fluoro-3-methoxy-4-nitrobenzene.

    Sulfonation: Forms sulfonic acid derivatives.

    Halogenation: Yields dihalogenated products.

Scientific Research Applications

2-Chloro-1-fluoro-3-methoxybenzene is used in scientific research for:

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoro-3-methoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the electron-donating methoxy group activates the benzene ring, making it more reactive towards electrophiles. The chlorine and fluorine atoms, being electron-withdrawing, influence the regioselectivity of the reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-3-fluoro-2-methoxybenzene
  • 1,3-Dibromo-2-methoxybenzene
  • 1,3-Dichloro-2-methoxybenzene
  • 2-Fluoro-1,3-dimethoxybenzene
  • 2-Chloro-1,3-dimethoxybenzene

Uniqueness

2-Chloro-1-fluoro-3-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and physical properties. The combination of electron-donating and electron-withdrawing groups on the benzene ring allows for selective functionalization, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-1-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWRNOKDBGWGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648639
Record name 2-Chloro-1-fluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-60-6
Record name 2-Chloro-1-fluoro-3-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-fluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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